![molecular formula C5H5NO2 B1274894 3-Azabicyclo[3.1.0]hexane-2,4-dione CAS No. 5617-69-6](/img/structure/B1274894.png)
3-Azabicyclo[3.1.0]hexane-2,4-dione
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that has garnered interest in the field of organic chemistry due to its unique bicyclic structure, which includes both a three-membered ring and a six-membered ring fused together with a nitrogen atom incorporated into the framework. This structure serves as a versatile scaffold for the synthesis of various biologically active compounds and has been the subject of numerous synthetic methodologies aimed at constructing the azabicyclohexane core with different functional groups attached to it .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been approached through various innovative methods. One such method involves the palladium(0)-catalyzed cyclopropanation of allenenes, which leads to the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework in moderate to good yields . Another approach utilizes a Sonogashira cross-coupling followed by a 5-exo-dig cyclization and ionic hydrogenation sequence to prepare 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides . Additionally, a three-component reaction has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, which is noted for its eco-friendliness and high yields .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives has been elucidated through X-ray crystallography, revealing that the N-benzyl group tends to adopt an equatorial position on the heterocycle, and the overall skeleton commonly assumes a boat conformation . This structural information is crucial for understanding the reactivity and potential applications of these compounds in further synthetic transformations.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexane derivatives participate in a variety of chemical reactions. For instance, they can be synthesized via 1,3-dipolar cycloaddition reactions, which allow for the construction of spirocyclic heterocycles containing both the 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs . Moreover, the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has been employed to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexane-2,4-dione and its derivatives are influenced by the presence of the azabicyclohexane core. For example, the imide N-H bond in the molecule is a weak hydrogen bond donor, which can lead to the formation of a plastic phase where all hydrogen bonds are broken . This property is significant as it affects the molecule's behavior in different phases and its potential for forming polymorphs. The versatility of the azabicyclohexane core is further demonstrated by its ability to undergo selective rearrangement and ring cleavage, leading to the synthesis of various pharmacologically active products .
Aplicaciones Científicas De Investigación
Antitumor Agents
- Scientific Field : Oncology
- Summary of Application : 3-Azabicyclo[3.1.0]hexane derivatives have been studied as potential antitumor agents .
- Methods of Application : The antiproliferative activity of these compounds was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
- Results or Outcomes : The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines. The screened compounds have demonstrated a significant effect of the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Pharmaceutical Industry
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : The 3-azabicyclo[3.1.0]hexane framework is a valuable structural fragment found in natural compounds and is used in pharmaceuticals .
Synthesis of Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives .
- Methods of Application : This cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
- Results or Outcomes : The major diastereoisomers could be easily isolated by chromatography on silica gel .
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Scientific Field : Organic Chemistry
- Summary of Application : A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time .
- Methods of Application : The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance .
- Results or Outcomes : The desired products were obtained in moderate to excellent yields .
Biological Activities
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Representative examples of this type of application are potent μ opioid receptor antagonist for the treatment of pruritus, the ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist, and T-type calcium channel inhibitor .
Hydrogen Bonding Studies
Direcciones Futuras
The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . To match the increasing scientific and practical demands, it is still of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3(2)5(8)6-4/h2-3H,1H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQOPDGATRGDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
5617-69-6 | |
| Record name | 3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



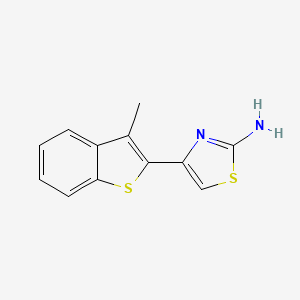
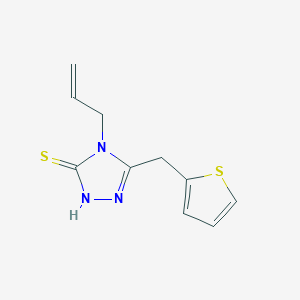
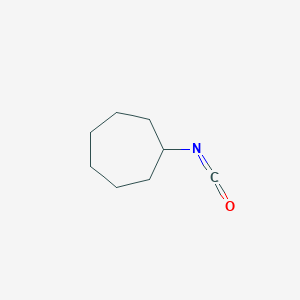
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
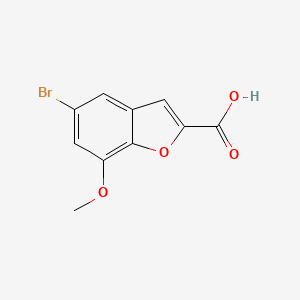
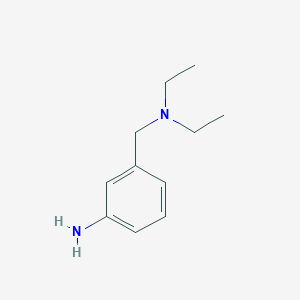
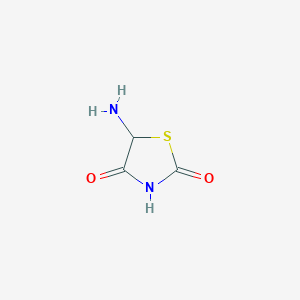
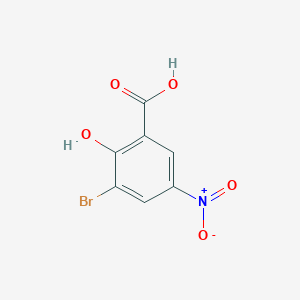
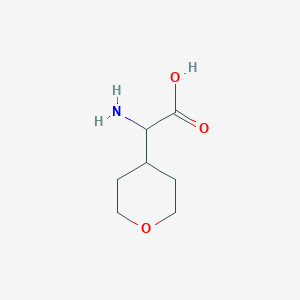
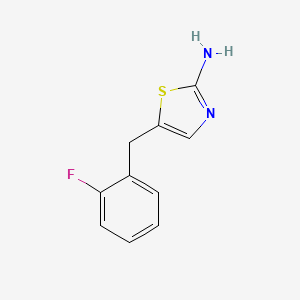
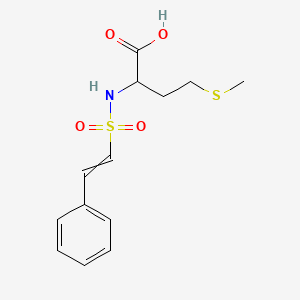
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
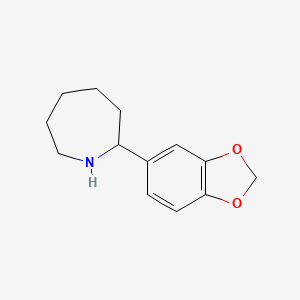
![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)